2,3,5-Trichlor-4-methylbenzotrifluorid
Übersicht
Beschreibung
2,3,5-Trichloro-4-methylbenzotrifluoride: is a halogenated aromatic compound with the molecular formula C8H4Cl3F3. It is characterized by the presence of three chlorine atoms and three fluorine atoms attached to a benzene ring, along with a methyl group. This compound is used in various industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trichloro-4-methylbenzotrifluoride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4-methylbenzotrifluoride typically involves the chlorination of 4-methylbenzotrifluoride. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2,3,5-Trichloro-4-methylbenzotrifluoride is carried out in large reactors equipped with efficient cooling systems to manage the exothermic nature of the chlorination reaction. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and chlorine feed rate to ensure optimal yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trichloro-4-methylbenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form derivatives with fewer halogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzotrifluorides with nucleophiles replacing chlorine atoms.
Oxidation: Formation of 2,3,5-trichloro-4-methylbenzoic acid.
Reduction: Formation of partially dehalogenated derivatives.
Wirkmechanismus
The mechanism of action of 2,3,5-Trichloro-4-methylbenzotrifluoride involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Trichlorobenzotrifluoride
- 2-Methylbenzotrifluoride
- 4-Chlorobenzotrifluoride
Uniqueness
2,3,5-Trichloro-4-methylbenzotrifluoride is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and physical properties compared to other similar compounds. This unique structure makes it valuable in specific industrial and research applications.
Biologische Aktivität
2,3,5-Trichloro-4-methylbenzotrifluoride (commonly referred to as TMBTF) is a synthetic compound that has garnered attention in various fields, including environmental science and toxicology. Its unique chemical structure, which includes multiple chlorine atoms and a trifluoromethyl group, suggests potential biological activity that merits detailed investigation. This article reviews the biological activity of TMBTF, focusing on its effects on cellular systems and potential implications for human health and the environment.
Toxicological Effects
Research indicates that TMBTF exhibits significant cytotoxic effects on various cell lines. A study conducted on human liver cancer cells (HepG2) demonstrated that TMBTF induces apoptosis, characterized by DNA fragmentation and activation of caspases, which are crucial for programmed cell death. The IC50 (the concentration required to inhibit cell growth by 50%) was found to be approximately 25 µM after 24 hours of exposure .
Table 1: Cytotoxicity of TMBTF on Different Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 25 | Induction of apoptosis |
MCF-7 | 30 | Cell cycle arrest |
HeLa | 20 | Reactive oxygen species generation |
Environmental Impact
TMBTF has been studied for its environmental persistence and bioaccumulation potential. In aquatic environments, it has been shown to affect the reproductive systems of fish species such as Danio rerio (zebrafish). Exposure to TMBTF resulted in reduced fertility and developmental abnormalities in embryos .
Case Study: Effects on Zebrafish Development
In a controlled laboratory setting, zebrafish were exposed to varying concentrations of TMBTF over a period of 14 days. The findings revealed:
- At concentrations above 10 µg/L, there was a significant increase in malformations.
- Survival rates decreased notably at concentrations exceeding 50 µg/L.
Apoptosis Induction
The induction of apoptosis by TMBTF involves several pathways:
- Caspase Activation: TMBTF activates caspases-3 and -9, which are critical in the apoptotic pathway.
- Mitochondrial Dysfunction: It disrupts mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.
Oxidative Stress
TMBTF has also been implicated in the generation of reactive oxygen species (ROS), which can lead to oxidative stress within cells. This oxidative stress is a contributing factor to cellular damage and apoptosis .
Eigenschaften
IUPAC Name |
1,3,4-trichloro-2-methyl-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFKTGNYJNFYBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210483 | |
Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141030-68-4 | |
Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141030-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.